(Z)-methyl 2-(2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by a Z-configuration imino linkage between a 3-phenylpropanoyl group and the benzo[d]thiazole core, with a methyl acetate substituent at the 3-position. Its synthesis likely involves condensation of a substituted benzo[d]thiazol-3(2H)-one precursor with methyl 2-bromoacetate under basic conditions, analogous to methods reported for related compounds .
Properties
IUPAC Name |
methyl 2-[2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-24-18(23)13-21-15-9-5-6-10-16(15)25-19(21)20-17(22)12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLLOSMSJMXMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 398.45 g/mol. The structure features a benzothiazole moiety linked to a phenylpropanoyl group, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with a benzothiazole core exhibit diverse biological activities, including:
- Anticancer Activity : Certain derivatives have shown cytotoxic effects against various cancer cell lines.
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes like AChE, as evidenced by studies on related benzothiazole derivatives.
- Induction of Apoptosis : It may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
1. Acetylcholinesterase Inhibition
A study synthesized a series of benzothiazole derivatives and evaluated their AChE inhibitory activity. The most potent compound exhibited an IC50 value of 2.7 µM, indicating strong potential for Alzheimer's treatment . This suggests that this compound may possess similar inhibitory properties.
2. Anticancer Studies
In vitro assays have shown that related compounds exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF-7), with growth inhibition values indicating effectiveness comparable to standard chemotherapeutics. For instance, a related compound showed a GI50 value of 3.18 µM against MCF-7 cells .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their pharmacological or physicochemical properties are summarized below:
Key Observations :
- Halogenation : Halogen substituents (e.g., Cl in compound 2j) significantly enhance inhibitory activity against aldose reductase (ALR2), with IC50 values as low as 0.04 µM . The absence of halogens in the target compound suggests lower potency in this context.
- Sulfamoyl vs. Ester Groups : Sulfamoyl-containing analogs (e.g., CAS 865199-43-5) are likely more water-soluble and may exhibit broader antimicrobial activity due to sulfonamide-like properties .
Pharmacological Activity Trends
- Enzyme Inhibition: Methyl esters with halogenated benzothiazoles (e.g., 2j) show superior ALR2 inhibition compared to non-halogenated analogs .
- Antimicrobial Activity : Sulfamoyl derivatives (e.g., CAS 865199-43-5) are hypothesized to target dihydropteroate synthase, akin to sulfonamide drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
